![molecular formula C16H19O4- B14297542 5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate CAS No. 112399-53-8](/img/structure/B14297542.png)
5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethenyl group, and a penta-2,3-dienoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate typically involves multiple steps, starting with the preparation of the cyclohexene ring. The ethenyl group is introduced through a vinylation reaction, and the penta-2,3-dienoate moiety is added via esterification. Common reagents used in these reactions include vinyl halides, strong bases, and esterifying agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
- 5-sec-butyl-2-(4,6-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
Uniqueness
Compared to similar compounds, 5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate is unique due to its specific structural features, such as the presence of the ethenyl group and the penta-2,3-dienoate moiety
Propiedades
Número CAS |
112399-53-8 |
|---|---|
Fórmula molecular |
C16H19O4- |
Peso molecular |
275.32 g/mol |
InChI |
InChI=1S/C16H20O4/c1-4-12-8-13(10-16(2,3)9-12)11-20-15(19)7-5-6-14(17)18/h4,6-8,13H,1,9-11H2,2-3H3,(H,17,18)/p-1 |
Clave InChI |
BERRZCIJWZNDHZ-UHFFFAOYSA-M |
SMILES canónico |
CC1(CC(C=C(C1)C=C)COC(=O)C=C=CC(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)

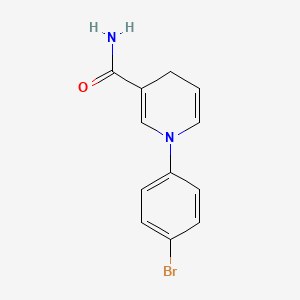
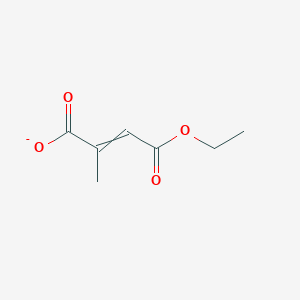


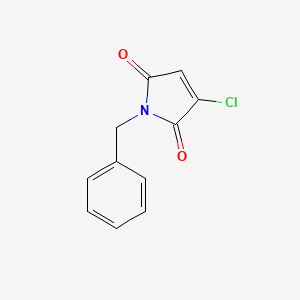
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
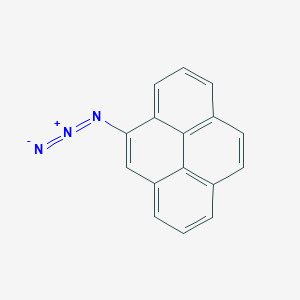
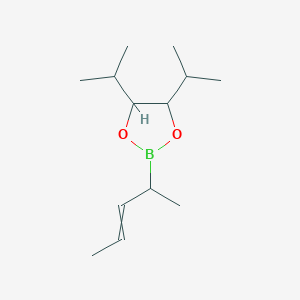
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
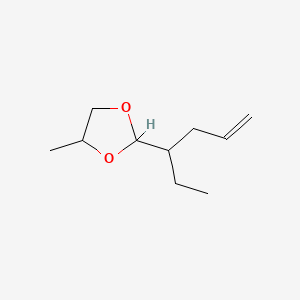

![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
